molecular formula C22H18N2O3S B5197030 N-[4-(benzyloxy)phenyl]quinoline-8-sulfonamide

N-[4-(benzyloxy)phenyl]quinoline-8-sulfonamide

Cat. No.: B5197030
M. Wt: 390.5 g/mol
InChI Key: UJDFEXAGIOUMIC-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]quinoline-8-sulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both quinoline and sulfonamide groups in the molecule makes it a potential candidate for various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(benzyloxy)phenyl]quinoline-8-sulfonamide typically involves multiple steps. One common method starts with the preparation of 4-(benzyloxy)aniline, which is then subjected to sulfonation to introduce the sulfonamide group. The quinoline ring is subsequently formed through a cyclization reaction. The overall process requires careful control of reaction conditions, including temperature, pH, and the use of specific catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-[4-(benzyloxy)phenyl]quinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]quinoline-8-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets. For instance, as an inhibitor of the M2 isoform of pyruvate kinase, it binds to the enzyme’s active site, altering its conformation and reducing its activity. This inhibition disrupts the glycolytic pathway in cancer cells, leading to reduced energy production and cell viability .

Comparison with Similar Compounds

  • N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide
  • 8-quinolinesulfonamido-1,2,3-triazoles

Uniqueness: N-[4-(benzyloxy)phenyl]quinoline-8-sulfonamide is unique due to the presence of the benzyloxy group, which enhances its binding affinity and selectivity towards specific molecular targets. This structural feature distinguishes it from other quinoline derivatives and contributes to its potential therapeutic applications .

Properties

IUPAC Name

N-(4-phenylmethoxyphenyl)quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c25-28(26,21-10-4-8-18-9-5-15-23-22(18)21)24-19-11-13-20(14-12-19)27-16-17-6-2-1-3-7-17/h1-15,24H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDFEXAGIOUMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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